molecular formula C37H66O8 B1198785 Bullatalicin CAS No. 152323-84-7

Bullatalicin

Cat. No. B1198785
M. Wt: 638.9 g/mol
InChI Key: HKMBLJVHVBJAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purpureacin-1 is a polyketide.
Bullatanocin, also known as annonin iv or cherimolin 2, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Bullatanocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bullatanocin has been primarily detected in urine. Within the cell, bullatanocin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bullatanocin can be found in alcoholic beverages and fruits. This makes bullatanocin a potential biomarker for the consumption of these food products.

Scientific Research Applications

Cytotoxic Activities in Cancer Research

Bullatalicin, identified as a bioactive acetogenin from Annona bullata, has shown promising results in cancer research. This compound exhibits potent and selective cytotoxic activities against certain human tumor cell lines. It demonstrates effectiveness with ED50 values as low as 10^−7 mcg/ml, highlighting its potential as a therapeutic agent in oncology (Hui et al., 1989).

Potential as an Inhibitor in Colon Cancer

Comparison with Other Acetogenins

Research comparing Bullatalicin with other acetogenins like Bullatanocin and Bullatalicinone reveals its superior cytotoxic potencies. In studies, Bullatalicin showed effectiveness 10,000 times that of adriamycin in lung and colon cancer cell lines, positioning it as a remarkably potent compound in cancer treatment (Gu et al., 1993).

Structural and Chemical Studies

Further structural and chemical studies of Bullatalicin have been conducted to understand its properties better. These studies have been crucial in elucidating the compound's structure and potential for therapeutic applications (Fang et al., 1993).

Insecticidal Properties

In addition to its applications in cancer research, Bullatalicin has been studied for its insecticidal properties. It has shown potent toxicity against insecticide-susceptible and resistant strains of German cockroaches, suggesting its potential as a natural pesticide (Alali et al., 1998).

properties

CAS RN

152323-84-7

Product Name

Bullatalicin

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3

InChI Key

HKMBLJVHVBJAIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

melting_point

107-109°C

physical_description

Solid

synonyms

bullatalicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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